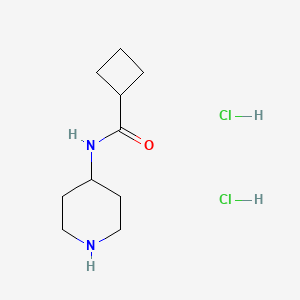
Ethyl methylmethioninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl methylmethioninate is an organic compound that belongs to the class of esters It is derived from methionine, an essential amino acid, and is characterized by the presence of both ethyl and methyl groups attached to the methionine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl methylmethioninate can be synthesized through esterification reactions involving methionine. One common method involves the reaction of methionine with ethanol and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would include the precise control of temperature, pressure, and reactant concentrations. Catalysts such as sulfuric acid are often used to accelerate the esterification process, and the product is purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methylmethioninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl methylmethioninate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism by which ethyl methylmethioninate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a methyl donor, participating in methylation reactions that regulate gene expression and protein function. The pathways involved include the methionine cycle and the transsulfuration pathway, which are crucial for maintaining cellular homeostasis.
Comparaison Avec Des Composés Similaires
Ethyl methylmethioninate can be compared with other similar compounds such as:
Methyl methioninate: Lacks the ethyl group, which may affect its reactivity and biological activity.
Ethyl methioninate: Lacks the methyl group, leading to different chemical properties and applications.
S-Methylmethionine: A naturally occurring derivative of methionine with distinct biological roles.
This compound is unique due to the presence of both ethyl and methyl groups, which confer specific chemical and biological properties that differentiate it from other methionine derivatives.
Propriétés
Formule moléculaire |
C8H17NO2S |
|---|---|
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
ethyl 2-(methylamino)-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C8H17NO2S/c1-4-11-8(10)7(9-2)5-6-12-3/h7,9H,4-6H2,1-3H3 |
Clé InChI |
SYPNPYNMYGRWHN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCSC)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


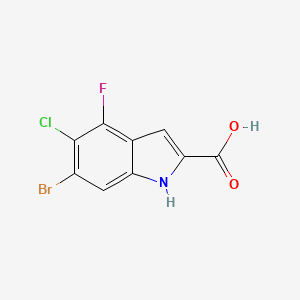
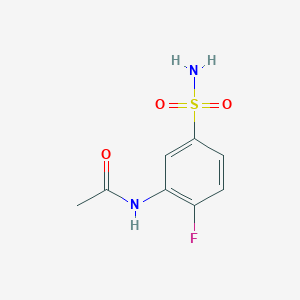


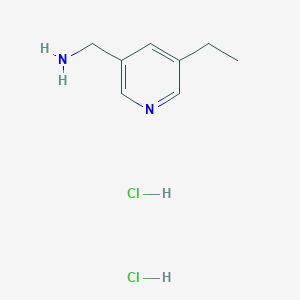

![tert-Butyl (2-(1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethyl)carbamate](/img/structure/B13513895.png)
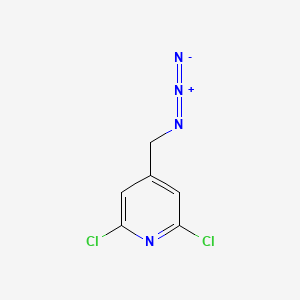
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-aminedihydrochloride](/img/structure/B13513913.png)
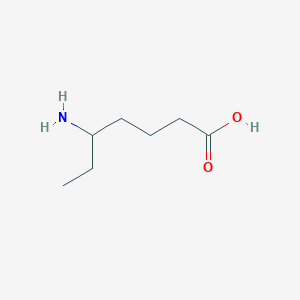
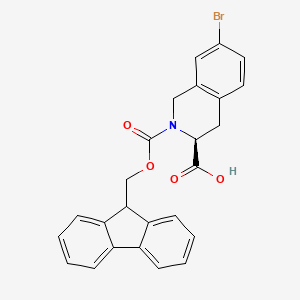
![tert-butyl N-({4-amino-2-oxabicyclo[3.1.1]heptan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13513955.png)

